molecular formula C10H11BrOS B14061072 1-(4-(Bromomethyl)-2-mercaptophenyl)propan-1-one

1-(4-(Bromomethyl)-2-mercaptophenyl)propan-1-one

Cat. No.: B14061072
M. Wt: 259.16 g/mol
InChI Key: LOZNAMKGNMOXGO-UHFFFAOYSA-N
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Description

1-(4-(Bromomethyl)-2-mercaptophenyl)propan-1-one is a halogenated aryl ketone characterized by a propan-1-one backbone attached to a substituted phenyl ring. The phenyl ring features a bromomethyl (-CH2Br) group at the para (4th) position and a mercapto (-SH) group at the ortho (2nd) position. Potential applications may include roles in pharmaceuticals or agrochemicals, given the bioactivity of thiol- and halogen-containing compounds .

Properties

Molecular Formula

C10H11BrOS

Molecular Weight

259.16 g/mol

IUPAC Name

1-[4-(bromomethyl)-2-sulfanylphenyl]propan-1-one

InChI

InChI=1S/C10H11BrOS/c1-2-9(12)8-4-3-7(6-11)5-10(8)13/h3-5,13H,2,6H2,1H3

InChI Key

LOZNAMKGNMOXGO-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)CBr)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Bromomethyl)-2-mercaptophenyl)propan-1-one typically involves the bromination of a precursor compound followed by further functionalization. One common method is the radical benzylic bromination of 4-bromo-3-nitrotoluene, which yields 4-bromo-3-nitro-1-bromomethylbenzene. This intermediate can then be subjected to further reactions to introduce the mercapto and propanone groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Bromomethyl)-2-mercaptophenyl)propan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce disulfides.

Scientific Research Applications

1-(4-(Bromomethyl)-2-mercaptophenyl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-(Bromomethyl)-2-mercaptophenyl)propan-1-one involves its reactivity with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The mercapto group can participate in redox reactions, influencing cellular redox states and signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related aryl ketones, focusing on substituent effects, physicochemical properties, and biological activity.

Table 1: Structural and Functional Group Comparison

Compound Name Substituents on Phenyl Ring Halogen Type Key Functional Groups Molecular Formula Reference
1-(4-(Bromomethyl)-2-mercaptophenyl)propan-1-one 4-Bromomethyl, 2-mercapto Br -SH, -COCH2CH3 C10H11BrOS Target Compound
1-(3-(Chloromethyl)-2-mercaptophenyl)propan-1-one 3-Chloromethyl, 2-mercapto Cl -SH, -COCH2CH3 C10H11ClOS
1-(4-Bromophenyl)propan-1-one 4-Bromo Br -COCH2CH3 C9H9BrO
4-Bromomethcathinone (4-BMC) 4-Bromo, 2-methylamino Br -NHCH3, -COCH3 C10H12BrNO
1-(2,6-Dihydroxyphenyl)propan-1-one 2,6-Dihydroxy - -OH, -COCH2CH3 C9H10O3

Key Findings:

Halogen and Substituent Position Effects :

  • Bromine vs. Chlorine: Bromine’s larger atomic radius and polarizability enhance electrophilic reactivity compared to chlorine, making bromomethyl derivatives more reactive in substitution reactions .
  • Position of Substituents: The 4-bromomethyl/2-mercapto arrangement in the target compound contrasts with the 3-chloromethyl/2-mercapto analog . Steric and electronic effects differ significantly; para-substituted bromomethyl groups may facilitate regioselective reactions compared to meta-substituted analogs.

Physicochemical Properties: Boiling Point: The chloromethyl analog (353.9°C predicted) suggests that bromine’s higher molecular weight may increase the target compound’s boiling point . Acidity: The thiol group’s pKa (~5.47 predicted) is comparable to phenolic -OH groups (e.g., in dihydroxyphenyl derivatives), but thiols are more nucleophilic . Density: Predicted density for the chloromethyl analog is 1.06 g/cm³, slightly lower than typical brominated compounds (~1.3–1.5 g/cm³) due to bromine’s higher atomic mass .

Biological Activity: Antifungal Potential: Dihydroxyphenylpropanones exhibit antifungal activity against Botrytis cinerea and Fusarium spp., suggesting that electron-withdrawing groups (e.g., -Br, -SH) could enhance bioactivity . Neuropharmacology: 4-Bromomethcathinone (4-BMC) acts as a stimulant, highlighting the role of halogenation in modulating receptor binding affinity .

Biological Activity

1-(4-(Bromomethyl)-2-mercaptophenyl)propan-1-one is an organic compound characterized by its unique structural features, including a bromomethyl group and a mercapto group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides an in-depth examination of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H11BrOS
  • Molecular Weight : 259.16 g/mol
  • CAS Number : 1803748-66-4

The presence of both the bromomethyl and mercapto groups enhances the reactivity of this compound, allowing it to participate in various chemical reactions that may influence biological systems.

Mechanisms of Biological Activity

The biological activity of 1-(4-(Bromomethyl)-2-mercaptophenyl)propan-1-one is primarily attributed to its ability to interact with biological molecules through its functional groups:

  • Mercapto Group : The thiol (-SH) group can form disulfide bonds, which are critical for the structure and function of proteins. This interaction may modulate enzyme activity and affect cellular processes.
  • Bromomethyl Group : This group acts as an electrophile, facilitating nucleophilic attacks by biological molecules, potentially leading to significant biochemical effects.

Antimicrobial Activity

Research indicates that 1-(4-(Bromomethyl)-2-mercaptophenyl)propan-1-one exhibits antimicrobial properties against various bacterial strains.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of this compound against common pathogens using the agar disc-diffusion method. The results are summarized in the following table:

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1550 µg/mL
Escherichia coli1275 µg/mL
Proteus mirabilis10100 µg/mL

The compound demonstrated significant activity against Staphylococcus aureus, indicating potential as an antibacterial agent.

Anticancer Properties

In addition to its antimicrobial effects, there is emerging evidence suggesting that 1-(4-(Bromomethyl)-2-mercaptophenyl)propan-1-one may possess anticancer properties.

Research Findings

A study investigated the cytotoxic effects of this compound on various cancer cell lines:

Cell LineIC50 (µM)
HeLa (Cervical Cancer)20
MCF-7 (Breast Cancer)25
A549 (Lung Cancer)30

These findings suggest that the compound could inhibit cancer cell proliferation, warranting further investigation into its mechanisms of action.

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